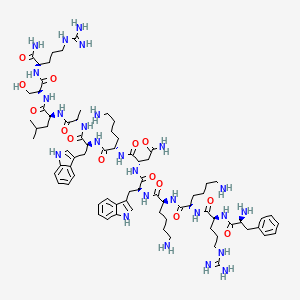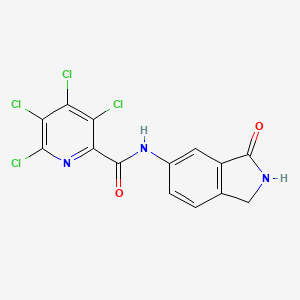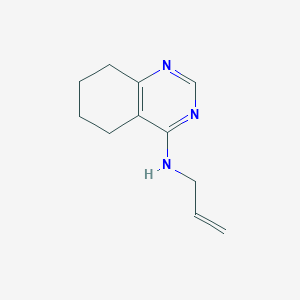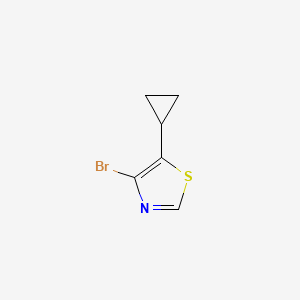
PAMP-12 (ヒト、ブタ)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAMP-12 (human, porcine) is a potent endogenous peptide agonist of Mas-related G protein-coupled receptor X2 (MRGPRX2). It corresponds to amino acids 9 to 20 of proadrenomedullin and has a molecular weight of 1618.95 g/mol . This peptide is known for its significant biological activity, including its role in cardiovascular regulation and antimicrobial properties .
科学的研究の応用
PAMP-12 (human, porcine) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
作用機序
Target of Action
PAMP-12 (human, porcine) is an endogenous peptide agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes.
Mode of Action
PAMP-12 interacts with its primary target, MRGPRX2, and triggers a series of biochemical reactions. It has been found to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This interaction and the subsequent inhibition of catecholamine secretion contribute to the hypotensive effects of PAMP-12 .
Biochemical Pathways
It is known that the compound’s interaction with mrgprx2 can lead to changes in cellular calcium levels . This could potentially affect a variety of cellular processes, given the role of calcium as a secondary messenger in many signal transduction pathways.
生化学分析
Biochemical Properties
PAMP-12 (human, porcine) interacts with the Mas related GPR X2 (MRGPRX2), a G protein-coupled receptor . It acts as an endogenous peptide agonist of this receptor, with an EC50 of 57.2 nM . This interaction can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .
Cellular Effects
PAMP-12 (human, porcine) has been shown to have significant effects on various types of cells. For instance, it can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . It also displays potent antimicrobial activity against standard bacterial strains .
Molecular Mechanism
The molecular mechanism of PAMP-12 (human, porcine) involves its interaction with the Mas related GPR X2 (MRGPRX2) receptor . As an endogenous peptide agonist, it binds to this receptor and triggers a series of biochemical reactions that lead to its various effects, including hypotension and antimicrobial activity .
準備方法
PAMP-12 (human, porcine) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) . Industrial production methods also utilize SPPS due to its efficiency and ability to produce high-purity peptides .
化学反応の分析
PAMP-12 (human, porcine) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in PAMP-12 can be substituted to create analogs with different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
類似化合物との比較
PAMP-12 (human, porcine) is unique due to its specific sequence and potent activity as an MRGPRX2 agonist. Similar compounds include:
Proadrenomedullin N-terminal 20 peptide (PAMP-20): Another peptide derived from proadrenomedullin with similar biological activities.
RADA4-GG-PAMP-12: A modified version of PAMP-12 with enhanced self-assembling properties.
These compounds share structural similarities but differ in their specific sequences and biological activities, highlighting the uniqueness of PAMP-12 in its specific receptor interactions and effects .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUWKYBPCFUDDK-DYQOJKGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N25O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)



![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)


![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)
![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
